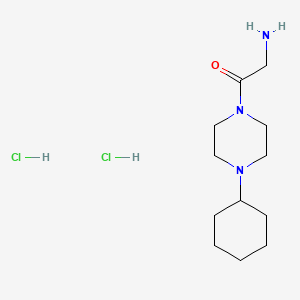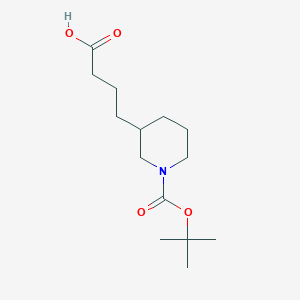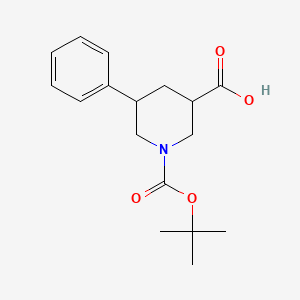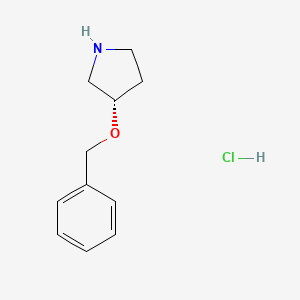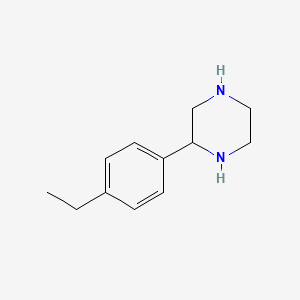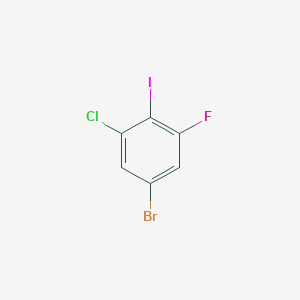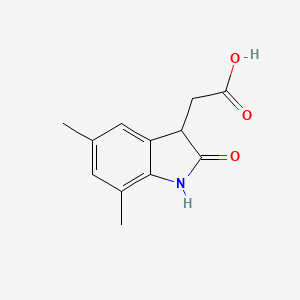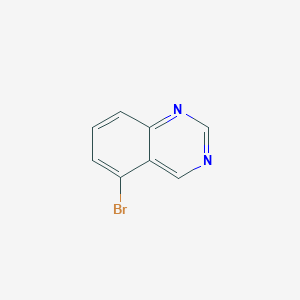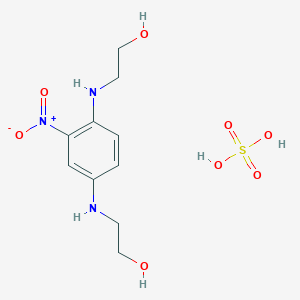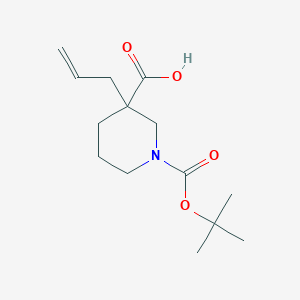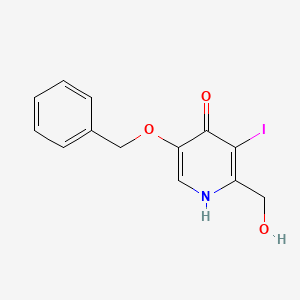
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
Vue d'ensemble
Description
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone, also known as 5-BHIP, is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of a benzyl group attached to a pyridinone ring, with an iodine substituent at the 3-position and a hydroxymethyl group at the 2-position. 5-BHIP has been studied for its ability to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. Its inhibition of tyrosinase has made it a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo.
Applications De Recherche Scientifique
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential applications in medicinal chemistry. It has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. This inhibition has made 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo. In addition, 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is not yet fully understood. However, it is thought to act as an inhibitor of tyrosinase, the enzyme responsible for the biosynthesis of melanin and other pigments. It is believed that 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone binds to the active site of the enzyme, preventing it from catalyzing the formation of melanin.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone have not been extensively studied. However, it has been reported to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. This inhibition has made 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo. In addition, 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential as an antioxidant and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone for lab experiments include its high purity and availability. It is relatively easy to synthesize and can be purchased commercially in a variety of concentrations. The main limitation of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is its low solubility in water. This can be addressed by using a solvent such as dimethylformamide or dimethylsulfoxide.
Orientations Futures
For research include further investigation of its inhibitory effects on tyrosinase and its potential as an antioxidant and anti-inflammatory agent. In addition, further studies are needed to explore its potential as a treatment for skin disorders such as hyperpigmentation and vitiligo. Further research is also needed to determine the mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone and to identify other potential applications.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-3-iodo-5-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVSLCYFXPQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=C(C2=O)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




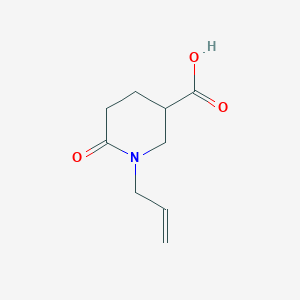
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)
